molecular formula C11H17NOS B1469157 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol CAS No. 1480124-48-8

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Cat. No.: B1469157
CAS No.: 1480124-48-8
M. Wt: 211.33 g/mol
InChI Key: PPVRNILKIDGHLR-UHFFFAOYSA-N
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Description

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(thiophen-2-ylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVRNILKIDGHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol, a compound with the molecular formula C11H17NOS and a molecular weight of 211.33 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing information from various studies and databases.

The compound features a cyclopentan-1-ol structure with a thiophen-2-ylmethylamino group, which may influence its interaction with biological targets. The IUPAC name is 1-[(thiophen-2-ylmethylamino)methyl]cyclopentan-1-ol, and it is characterized by the following structural details:

PropertyValue
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
PurityTypically 95%
InChI KeyPPVRNILKIDGHLR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through modulation of GABAergic pathways. Similar compounds have been shown to inhibit GABA reuptake transporters, thus increasing GABA levels in the synaptic cleft, which may have implications for treating central nervous system disorders .

Pharmacological Studies

  • GABA Reuptake Inhibition : Research indicates that compounds structurally related to this compound exhibit GABA reuptake inhibition, enhancing synaptic GABA concentrations. This mechanism is critical in the treatment of anxiety and seizure disorders .
  • Antidepressant Effects : Some studies suggest that derivatives of this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in addition to GABA .
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress and excitotoxicity, potentially beneficial in neurodegenerative diseases .

Case Study 1: GABAergic Activity

In a study analyzing various thiophene-containing compounds for their GABAergic activity, this compound was tested alongside known GABA reuptake inhibitors. The results indicated a significant increase in GABA levels in vitro when exposed to this compound, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of thiophene derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The compound was shown to upregulate antioxidant enzyme expression, providing a protective effect against neurotoxicity.

Summary of Findings

The biological activity of this compound appears promising based on current research:

Activity TypeEvidence Level
GABA Reuptake InhibitionStrong
Antidepressant PotentialModerate
Neuroprotective EffectsEmerging Evidence

Scientific Research Applications

1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol has garnered attention due to its interactions with neurotransmitter systems, particularly through modulation of GABAergic pathways.

GABA Reuptake Inhibition

Research indicates that this compound exhibits GABA reuptake inhibition, which enhances synaptic GABA concentrations. This mechanism is crucial for treating anxiety and seizure disorders, as increased GABA levels can lead to reduced neuronal excitability and improved mood stabilization.

Antidepressant Effects

Some studies suggest that derivatives of this compound may also exhibit antidepressant properties. These effects are thought to arise from the modulation of serotonin and norepinephrine levels alongside GABA, potentially offering a multi-faceted approach to treating depression.

Neuroprotective Properties

Emerging evidence points to neuroprotective effects against oxidative stress and excitotoxicity, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: GABAergic Activity

In a study analyzing thiophene-containing compounds for their GABAergic activity, this compound was tested alongside established GABA reuptake inhibitors. The results indicated a significant increase in GABA levels in vitro when exposed to this compound, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of thiophene derivatives demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The study revealed that it upregulated antioxidant enzyme expression, providing a protective effect against neurotoxicity.

Summary of Findings

The biological activity of this compound appears promising based on current research:

Activity TypeEvidence Level
GABA Reuptake InhibitionStrong
Antidepressant PotentialModerate
Neuroprotective EffectsEmerging Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Reactant of Route 2
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1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.